isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen core substituted at position 4 with a 4-methoxyphenyl group and at position 7 with an isopropyl ester-linked acetoxy moiety. Coumarins are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
The synthesis of analogous compounds, such as ethyl 2-((4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (73% yield, mp 128–130°C), involves nucleophilic substitution or esterification reactions under basic conditions . The isopropyl variant likely follows a similar synthetic pathway, with the ester group influencing lipophilicity and metabolic stability.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H20O6/c1-13(2)26-21(23)12-25-16-8-9-17-18(11-20(22)27-19(17)10-16)14-4-6-15(24-3)7-5-14/h4-11,13H,12H2,1-3H3 |
InChI Key |
ZHSLLPPOKGAZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation with Modified β-Ketoesters
The reaction requires:
-
Resorcinol (1,3-dihydroxybenzene) as the phenolic component to ensure hydroxylation at the coumarin’s 7-position.
-
A β-ketoester derived from 4-methoxyphenylacetic acid , synthesized via Claisen condensation of ethyl 4-methoxyphenylacetate with ethyl acetate in the presence of sodium ethoxide.
Reaction Conditions :
-
Catalyst: Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles (NPs), which offer high surface area and Lewis acidity for efficient cyclization.
-
Temperature: 110–120°C under solvent-free conditions.
-
Yield: ~85% (based on analogous Pechmann reactions with substituted β-ketoesters).
The product, 7-hydroxy-4-(4-methoxyphenyl)coumarin , is isolated via recrystallization from ethanol and characterized by melting point (210–213°C) and NMR spectroscopy.
Functionalization at the 7-Hydroxy Position
The 7-hydroxy group is alkylated with isopropyl bromoacetate to introduce the acetoxy moiety. This step parallels methodologies for synthesizing coumarin oxyacetate derivatives.
Alkylation Protocol
-
Substrate : 7-hydroxy-4-(4-methoxyphenyl)coumarin (1 equiv).
-
Reagent : Isopropyl bromoacetate (1.2 equiv).
-
Base : Potassium carbonate (2 equiv) in anhydrous acetone.
Workup :
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate under reduced pressure.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1).
Catalytic and Mechanistic Insights
Role of Zn-Ti Oxide Nanoparticles in Pechmann Condensation
The Zn₀.₉₂₅Ti₀.₀₇₅O NPs act as a Lewis acid, polarizing the carbonyl group of the β-ketoester to facilitate nucleophilic attack by the phenolic hydroxyl group. This mechanism proceeds via:
-
Activation of the β-ketoester’s carbonyl.
-
Cyclization and dehydration to form the coumarin lactone ring.
Recyclability : The catalyst retains >90% activity after five cycles, attributed to its stable spinel structure.
Alkylation Kinetics
The reaction follows second-order kinetics, with rate constants dependent on the electron-donating effects of the 4-methoxyphenyl group. The methoxy substituent enhances the phenolic oxygen’s nucleophilicity, accelerating alkylation.
Alternative Synthetic Routes
Knoevenagel Condensation
An alternative approach involves condensing 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde with ethyl acetoacetate. However, this method yields <50% due to steric hindrance from the 4-methoxyphenyl group.
Suzuki Coupling Post-Functionalization
For advanced derivatization, 4-bromo-7-hydroxycoumarin can undergo Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. This method requires palladium catalysis and offers modularity but introduces additional steps.
Analytical Characterization
Key spectral data for the final compound:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 2.4 Hz, 1H, H-5), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.25 (s, 1H, H-3), 5.10 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂), 4.60 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 1.30 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
-
IR (KBr) : 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (coumarin lactone C=O), 1605 cm⁻¹ (aromatic C=C) .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate serves as a precursor in the synthesis of more complex organic molecules. The unique substitution pattern allows for the exploration of novel synthetic pathways and the development of derivatives with enhanced properties.
Biology
The compound has been studied for its potential biological activities, including:
- Anti-inflammatory Activity: Research indicates that this compound can inhibit pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6. Molecular docking studies suggest effective binding to TNF-alpha receptors, indicating potential therapeutic applications in inflammatory diseases.
- Antibacterial Activity: It has shown effectiveness against various pathogens, disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Antioxidant Activity: The compound's ability to scavenge free radicals contributes to reducing oxidative stress, which is beneficial in preventing cellular damage associated with diseases like cancer and neurodegenerative disorders.
Medicine
This compound is under investigation for its therapeutic effects in treating cancer and other diseases. Its unique structure may provide selective cytotoxicity towards cancer cells while minimizing effects on healthy cells.
In Vitro Studies
In vitro assays have demonstrated that this compound significantly reduces the production of inflammatory markers in macrophage cell lines treated with lipopolysaccharide (LPS). These findings support its potential as an anti-inflammatory agent.
In Vivo Studies
Animal models treated with this compound exhibited reduced edema and pain response compared to control groups when subjected to inflammatory stimuli. These results highlight the therapeutic potential of this compound in managing inflammation-related conditions.
Mechanism of Action
The mechanism of action of isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: The compound can modulate signaling pathways related to antioxidant defense and inflammatory response, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structure is compared to six analogs (Table 1), focusing on substituent effects and physicochemical properties.
Table 1: Structural Comparison of Coumarin Derivatives
Key Observations
Ester vs. Carboxylate/Amide Groups
- The isopropyl and ethyl esters (Table 1, entries 1–2) exhibit higher lipophilicity than the carboxylate salt (entry 5) or carboxylic acid (entry 6), suggesting better membrane permeability but lower aqueous solubility. The tert-butyl ester in further highlights how bulkier esters enhance metabolic stability .
- The amide and sulfonamide groups (entries 3–4) introduce hydrogen-bonding capacity, which may improve target binding but reduce passive diffusion .
In contrast, the 4-propyl group (entry 6) and 4-methyl substituent (entry 3) exert steric and hydrophobic effects . The benzofuran moiety (entry 7) introduces fused aromaticity, which could alter electronic distribution and binding affinity .
Synthetic Accessibility
- Ethyl and isopropyl esters (entries 1–2) are synthesized via straightforward esterification, whereas sulfonamide and carboxylate derivatives (entries 4–5) require additional steps, such as sulfonation or hydrolysis .
Biological Implications Compounds with free carboxylic acids (entry 6) or ionic groups (entry 5) are more suited for aqueous environments (e.g., enzyme active sites), while lipophilic esters (entries 1–2) may penetrate cellular membranes more effectively .
Biological Activity
Isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, a compound derived from the chromenone family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.40 g/mol
- IUPAC Name : this compound
This structure features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of chromenones can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. In vitro studies revealed that this compound significantly downregulates pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines upon stimulation with lipopolysaccharides (LPS) .
Table 1: Anti-inflammatory Activity of this compound
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 25 | 50 | 45 |
| 50 | 70 | 65 |
Anticancer Potential
The anticancer activity of this compound has been investigated in several cancer cell lines. A study reported that the compound induces apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase .
Table 2: Anticancer Effects on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18 | Caspase activation |
Case Studies
-
Case Study on Inflammation :
A recent study involving RAW264.7 macrophages treated with this compound showed a marked decrease in inflammatory markers compared to control groups. The researchers noted that this compound could be a promising candidate for developing anti-inflammatory therapies in chronic inflammatory diseases . -
Case Study on Cancer :
In a preclinical trial assessing the effects of isopropyl derivatives on tumor growth in mice, administration of this compound resulted in a significant reduction of tumor size by approximately 40% after four weeks of treatment. The study concluded that this compound could serve as a lead for further anticancer drug development .
Q & A
Basic: What are the standard synthetic routes for preparing isopropyl 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via O-acylation of 7-hydroxy-4-(4-methoxyphenyl)coumarin with isopropyl bromoacetate in the presence of a base (e.g., K₂CO₃ or NaH). Key parameters for optimization include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic displacement .
- Temperature : Reactions often proceed under reflux (60–80°C) to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .
Yield improvements (>80%) are achievable by slow addition of the alkylating agent and inert atmosphere to prevent hydrolysis .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; coumarin carbonyl at δ 160–165 ppm) .
- IR spectroscopy : Peaks at ~1750 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone C=O) validate functional groups .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for studying solid-state reactivity .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
- Substituent variation : Compare analogs with substituents like trifluoromethyl (electron-withdrawing) vs. methoxy (electron-donating) groups to assess electronic effects on bioactivity .
- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric assays .
- Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., kinases) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
- Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines) to minimize variability .
- Meta-analysis : Pool data from multiple sources, applying statistical tools (e.g., ANOVA) to identify outliers or trends .
- Mechanistic studies : Use surface plasmon resonance (SPR) to quantify binding kinetics and confirm target engagement .
Basic: How does the methoxyphenyl substituent influence the compound’s chemical stability?
Answer:
- Electron donation : The methoxy group increases electron density on the coumarin ring, enhancing stability against electrophilic attack .
- Photostability : UV-Vis studies show reduced degradation under light when methoxy is para-substituted due to steric protection of the chromophore .
- Hydrolytic stability : Ester groups are susceptible to alkaline hydrolysis, but steric hindrance from the isopropyl group slows degradation .
Advanced: What methodologies elucidate the compound’s interactions with cytochrome P450 enzymes?
Answer:
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using liver microsomes and HPLC to monitor metabolite formation .
- Inhibition assays : Pre-incubate the compound with CYP isoforms (e.g., CYP3A4) and quantify residual activity via luminescent substrates .
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites and assess metabolic pathways .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP inhibition .
- Molecular dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding and half-life .
- QSAR models : Corrogate substituent effects with bioavailability data from similar chromenone derivatives .
Basic: What purification techniques are effective for isolating this compound from reaction mixtures?
Answer:
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradient) separates esters from unreacted coumarin precursors .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, achieving >95% purity .
- HPLC : Reverse-phase C18 columns resolve closely related derivatives (e.g., ethyl vs. isopropyl esters) .
Advanced: How does the compound’s reactivity compare to analogs with different ester groups (e.g., ethyl vs. isopropyl)?
Answer:
- Steric effects : Isopropyl esters exhibit slower nucleophilic acyl substitution due to increased steric hindrance .
- Solubility : Isopropyl derivatives have lower aqueous solubility than ethyl analogs, impacting bioavailability .
- Thermal stability : TGA/DSC analyses show isopropyl esters degrade at higher temperatures (~220°C vs. 200°C for ethyl) .
Advanced: What strategies validate the compound’s role in modulating oxidative stress pathways?
Answer:
- ROS assays : Quantify reactive oxygen species (ROS) in cell lines (e.g., HepG2) using fluorescent probes like DCFH-DA .
- Gene expression : RT-qPCR measures upregulation of antioxidant genes (e.g., NRF2, SOD1) .
- In vivo models : Administer the compound to zebrafish or murine models and assess biomarkers (e.g., glutathione levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
